3-[(4-Fluorophenyl)methyl]azetidine hydrochloride
Overview
Description
3-[(4-Fluorophenyl)methyl]azetidine hydrochloride is a chemical compound with the CAS Number: 937621-44-8 . It has a molecular weight of 201.67 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12FN.ClH/c11-10-3-1-8(2-4-10)5-9-6-12-7-9;/h1-4,9,12H,5-7H2;1H . This code represents the structure of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 201.67 . The InChI code, which represents its molecular structure, is 1S/C10H12FN.ClH/c11-10-3-1-8(2-4-10)5-9-6-12-7-9;/h1-4,9,12H,5-7H2;1H .Scientific Research Applications
Pharmacology
In pharmacology, 3-[(4-Fluorophenyl)methyl]azetidine hydrochloride is utilized as a building block for the synthesis of various pharmacologically active molecules. Its structure can be incorporated into compounds that interact with central nervous system receptors, potentially leading to new treatments for neurological disorders .
Biochemistry
Biochemists employ this compound in the study of enzyme-substrate interactions. The fluorophenyl group can act as a bioisostere, mimicking the natural substrates of enzymes and allowing researchers to probe the active sites of enzymes for better understanding and drug design .
Medicinal Chemistry
In medicinal chemistry, 3-[(4-Fluorophenyl)methyl]azetidine hydrochloride serves as a precursor in the development of novel therapeutic agents. Its incorporation into drug candidates can improve pharmacokinetic properties and increase binding affinity to target proteins .
Organic Synthesis
This compound is a valuable intermediate in organic synthesis. Its azetidine ring provides a reactive site for ring-opening reactions, which can be exploited to synthesize a wide range of complex organic molecules with potential applications in various fields of chemistry .
Chemical Engineering
Chemical engineers might explore the use of 3-[(4-Fluorophenyl)methyl]azetidine hydrochloride in process optimization. Its stability under different conditions can be studied to improve the efficiency of chemical reactions in industrial settings .
Materials Science
In materials science, the compound’s unique chemical structure could be used to modify the properties of materials. For instance, it could be used to create novel polymers with specific characteristics, such as increased strength or chemical resistance .
Safety and Hazards
properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]azetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-10-3-1-8(2-4-10)5-9-6-12-7-9;/h1-4,9,12H,5-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNYCKYOAAOKPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Fluorophenyl)methyl]azetidine hydrochloride | |
CAS RN |
1203686-23-0 | |
Record name | 3-[(4-fluorophenyl)methyl]azetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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